Brodimoprim: A Technical Guide to its Discovery, History, and Core Scientific Data
Brodimoprim: A Technical Guide to its Discovery, History, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brodimoprim is a synthetic antibiotic belonging to the diaminopyrimidine class of drugs, structurally related to trimethoprim. Developed by Hoffmann-La Roche, it functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway. This inhibition disrupts the synthesis of nucleic acids and key amino acids, leading to a bacteriostatic effect. Brodimoprim exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria and was primarily investigated for the treatment of respiratory and urinary tract infections. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to Brodimoprim.
Discovery and History
Brodimoprim (Ro 10-5970) was developed by the pharmaceutical company Hoffmann-La Roche as a structural analog of trimethoprim.[1] The key structural modification in brodimoprim is the substitution of the 4-methoxy group on the benzyl ring of trimethoprim with a bromine atom.[2] This chemical alteration was intended to improve upon the pharmacokinetic profile and antibacterial potency of its predecessor.
The development of Brodimoprim was part of a broader effort to optimize diaminopyrimidine-based inhibitors of dihydrofolate reductase, a validated antibacterial target. Research into this class of compounds was driven by the need for new antibiotics to combat emerging bacterial resistance. Brodimoprim was launched in 1993 as a therapeutic agent for bacterial infections.[3] However, it was later withdrawn from the market.
Chemical Structure and Synthesis
Brodimoprim, chemically named 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a derivative of trimethoprim.[2]
Synthesis: A common synthetic route to Brodimoprim involves several key steps starting from Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.[2] The process includes the formation of a hydroxamide, followed by conversion to a methyl 4-amino-3,5-dimethoxybenzoate.[2] A Sandmeyer reaction is then employed to introduce the bromine atom, yielding Methyl 4-bromo-3,5-dimethoxybenzoate.[2] Subsequent saponification, halogenation, and a Rosenmund reduction produce 4-Bromo-3,5-dimethoxybenzaldehyde.[2] This aldehyde undergoes a Knoevenagel condensation with 3-Methoxypropionitrile, and the final cyclization with guanidine affords Brodimoprim.[2]
Mechanism of Action
Brodimoprim exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[5] Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are vital for DNA, RNA, and protein synthesis.[5]
By binding to the active site of bacterial DHFR, Brodimoprim competitively inhibits the binding of the natural substrate, dihydrofolate.[5] This blockade of tetrahydrofolate production ultimately halts bacterial growth and replication.[5] A significant advantage of Brodimoprim, similar to trimethoprim, is its high selectivity for the bacterial enzyme over its mammalian counterpart, which minimizes host toxicity.[5]
digraph "Brodimoprim Signaling Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];
"Dihydrofolate" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Tetrahydrofolate" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"DHFR" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Bacterial\nDihydrofolate\nReductase (DHFR)"];
"Brodimoprim" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Purine Synthesis" [fillcolor="#F1F3F4"];
"Thymidine Synthesis" [fillcolor="#F1F3F4"];
"Amino Acid Synthesis" [fillcolor="#F1F3F4"];
"DNA, RNA, Protein Synthesis" [fillcolor="#F1F3F4"];
"Bacterial Growth Inhibition" [shape=octagon, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
"Dihydrofolate" -> "DHFR";
"DHFR" -> "Tetrahydrofolate" [label="NADPH -> NADP+"];
"Brodimoprim" -> "DHFR" [arrowhead=tee, label="Inhibition"];
"Tetrahydrofolate" -> "Purine Synthesis";
"Tetrahydrofolate" -> "Thymidine Synthesis";
"Tetrahydrofolate" -> "Amino Acid Synthesis";
"Purine Synthesis" -> "DNA, RNA, Protein Synthesis";
"Thymidine Synthesis" -> "DNA, RNA, Protein Synthesis";
"Amino Acid Synthesis" -> "DNA, RNA, Protein Synthesis";
"DNA, RNA, Protein Synthesis" -> "Bacterial Growth Inhibition" [style=dashed];
}
Workflow for MIC determination.
Materials:
-
Brodimoprim powder
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Brodimoprim Stock Solution: Prepare a concentrated stock solution of Brodimoprim in a suitable solvent.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in CAMHB. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Brodimoprim stock solution in CAMHB to achieve the desired concentration range.
-
Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial inoculum.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Brodimoprim that completely inhibits visible growth of the organism as detected by the unaided eye.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Adapted)
This is a generalized spectrophotometric assay to determine the inhibitory activity of Brodimoprim against bacterial DHFR.
Materials:
-
Purified bacterial DHFR
-
Brodimoprim
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the purified DHFR enzyme.
-
Inhibitor Addition: Add varying concentrations of Brodimoprim to the reaction mixtures and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, dihydrofolate.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction velocities for each Brodimoprim concentration. The IC50 value, the concentration of Brodimoprim that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Brodimoprim emerged from the optimization of the diaminopyrimidine class of antibiotics as a potent and selective inhibitor of bacterial dihydrofolate reductase. Its broad antibacterial spectrum, coupled with a favorable pharmacokinetic profile, positioned it as a promising therapeutic agent for common bacterial infections. The data presented in this guide highlight the key scientific attributes of Brodimoprim, providing a valuable resource for researchers and professionals in the field of drug development. Although no longer on the market, the study of Brodimoprim contributes to the understanding of DHFR inhibition and the development of future antibacterial agents.
References
- 1. WO1993006822A1 - Trimethoprim oral liquid - Google Patents [patents.google.com]
- 2. Federal Register :: List of Drug Products That Have Been Withdrawn or Removed From the Market for Reasons of Safety or Effectiveness [federalregister.gov]
- 3. Brodimoprim, a new bacterial dihydrofolate reductase inhibitor: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brodimoprim in acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brodimoprim in upper respiratory tract infections: two meta-analyses of randomised, controlled clinical trials in acute sinusitis and otitis media - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
